4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran
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Overview
Description
4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran typically involves the following steps:
One-pot etherification and dehydrative cyclization: This method involves the etherification of o-hydroxyacetophenones under basic conditions, followed by dehydrative cyclization to form the benzofuran ring.
Dehydrative cyclization of o-hydroxybenzyl ketones: Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis.
Chemical Reactions Analysis
4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as anticancer, antibacterial, and antiviral agents
Materials Science: These compounds are used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s biological activities make it a valuable tool for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its antimicrobial properties.
These compounds share a common benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
4-bromo-7-methoxy-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWHWUFTWYFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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